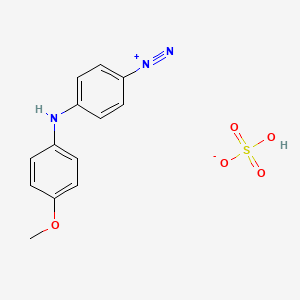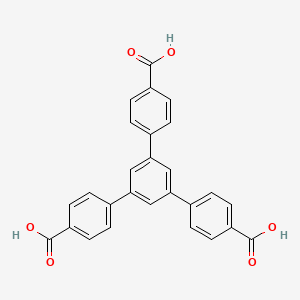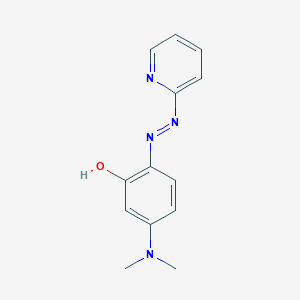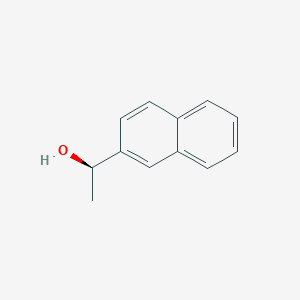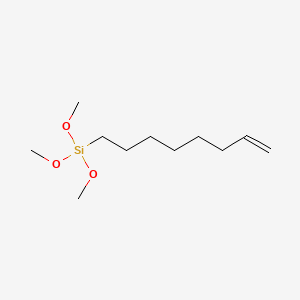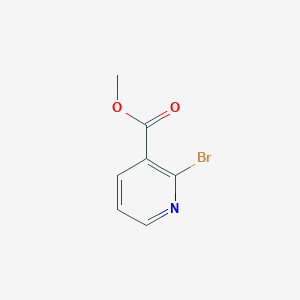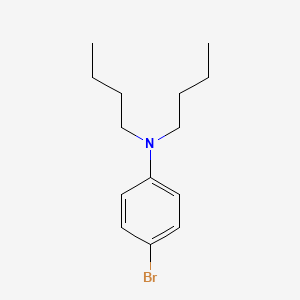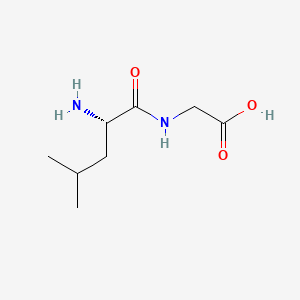
Leu-Gly
概要
説明
Leu-Gly is a dipeptide formed from L-leucine and glycine residues . It has a role as a metabolite and is a tautomer of a Leu-Gly zwitterion . It is a natural product found in Saccharomyces cerevisiae .
Synthesis Analysis
The synthesis of α,α-disubstituted α-amino acids, which includes Leu-Gly, has been a long-standing goal in organic synthesis and drug discovery . Emerging strategies such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, metal-free methodologies, and CO2 fixation offer new avenues to access the challenging synthesis of α,α-disubstituted α-AAs .Molecular Structure Analysis
Leu-Gly has a molecular formula of C8H16N2O3 . The IUPAC name for Leu-Gly is 2-[[ (2S)-2-amino-4-methylpentanoyl]amino]acetic acid . The InChIKey for Leu-Gly is LESXFEZIFXFIQR-LURJTMIESA-N .Chemical Reactions Analysis
Leu-Gly has been used in the selective N-terminal acylation of proteins to introduce functional groups . This Gly-Hisn tag adds the unique capability for highly selective N-terminal chemical acylation of expressed proteins .Physical And Chemical Properties Analysis
Leu-Gly has a molecular weight of 188.22 g/mol . The computed XLogP3-AA is -2.3 .科学的研究の応用
Central Nervous System Activity
Cyclo(Leu-Gly), derived from the C-terminal dipeptide of oxytocin, demonstrates activity in memory processes. It can penetrate the blood-cerebrospinal fluid barrier, indicating its potential for exerting pharmacological actions within the central nervous system (Hoffman, Walter, & Bulat, 1977).
Enzyme Hydrolysis and Stability
Research shows that Leu-Gly is a substrate for dipeptidases, enzymes that hydrolyze dipeptides. A study involving Streptococcus cremoris identified an enzyme that could specifically hydrolyze l-Leu-Gly (Hwang, Kaminogawa, & Yamauchi, 1981). This indicates the dipeptide's stability and its potential use in studying enzymatic reactions.
Role in Amino Acid Transport
Leu-Gly is important in the transport and metabolism of amino acids. A study exploring the kinetics of uptake of Leu-Gly by intestinal brush border membrane vesicles found that the dipeptide transfer includes hydrolysis by aminopeptidase N and subsequent transport of the resultant amino acids (Antonov et al., 1984). This is significant for understanding nutrient absorption in the gut.
Peptide Metabolism Studies
Leu-Gly has been used in studies to investigate peptide metabolism. For instance, research on human nasal primary culture systems used Leu-Gly to study peptide enzymatic stability following nasal administration, providing insights into nasal drug delivery mechanisms (Hoang et al., 2002).
Nutritional Research in Aquaculture
In aquaculture, the dietary efficacy of the dipeptide form of leucine, Leucinyl-Glycine (Leu-Gly), has been compared with free leucine for growth and amino acid composition in olive flounder. This research can help optimize fish feed for better growth and health (Kim & Lee, 2013).
将来の方向性
Leu-Gly raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone . This suggests that Leu-Gly could have potential applications in the treatment of conditions related to dopamine levels . Furthermore, therapeutic peptides are a unique class of pharmaceutical agents and have been used in the development of biopharmaceutical conjugates . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .
特性
IUPAC Name |
2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXFEZIFXFIQR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317011 | |
| Record name | L-Leucylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-Gly | |
CAS RN |
686-50-0 | |
| Record name | L-Leucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-Leucylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-leucylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



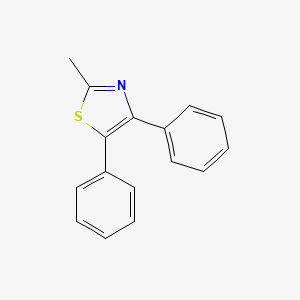
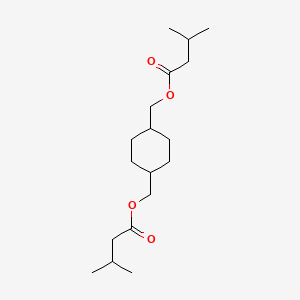

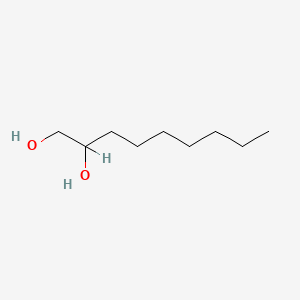
![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)

